molecular formula C21H45N B15081856 1-Nonadecanamine, N,N-dimethyl- CAS No. 49859-87-2

1-Nonadecanamine, N,N-dimethyl-

Katalognummer: B15081856
CAS-Nummer: 49859-87-2
Molekulargewicht: 311.6 g/mol
InChI-Schlüssel: PKMWMAMVKCMWQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nonadecanamine, N,N-dimethyl- is a chemical compound with the molecular formula C21H45N and a molecular weight of 311.5887 g/mol . It is an amine derivative, specifically a tertiary amine, characterized by a long hydrocarbon chain and two methyl groups attached to the nitrogen atom. This compound is also known by its CAS Registry Number 49859-87-2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Nonadecanamine, N,N-dimethyl- can be synthesized through various methods. One common approach involves the alkylation of nonadecanamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction typically proceeds as follows: [ \text{Nonadecanamine} + \text{Dimethyl Sulfate} \rightarrow \text{1-Nonadecanamine, N,N-dimethyl-} + \text{Methanol} ]

Industrial Production Methods

In industrial settings, the production of 1-Nonadecanamine, N,N-dimethyl- often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Nonadecanamine, N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to primary or secondary amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Primary or secondary amines

    Substitution: Various substituted amines depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

1-Nonadecanamine, N,N-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: The compound is studied for its potential antimicrobial properties and its role in cell membrane interactions.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is utilized in the production of specialty chemicals, lubricants, and corrosion inhibitors.

Wirkmechanismus

The mechanism of action of 1-Nonadecanamine, N,N-dimethyl- involves its interaction with biological membranes and proteins. The long hydrocarbon chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. The dimethylamine group can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Nonadecanamine, N,N-dimethyl- is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.

Eigenschaften

CAS-Nummer

49859-87-2

Molekularformel

C21H45N

Molekulargewicht

311.6 g/mol

IUPAC-Name

N,N-dimethylnonadecan-1-amine

InChI

InChI=1S/C21H45N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2)3/h4-21H2,1-3H3

InChI-Schlüssel

PKMWMAMVKCMWQG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.